2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-15-7-5-4-6-13(15)17-14(11-21)19(22)27-16-10-12(2)23(8-9-24)20(25)18(16)17/h4-7,10,17,24H,3,8-9,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSMORROMCSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCO)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 884216-69-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.4 g/mol. The structure features a pyrano-pyridine framework, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 884216-69-7 |
Research indicates that compounds with similar structural motifs often exhibit anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been a focal point in studies investigating its potential as a therapeutic agent.
Anticancer Activity
A study published in Nature explored various derivatives of pyrano-pyridine compounds and highlighted their potential anticancer properties. The derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance their efficacy against specific types of cancer cells .
Anticholinesterase Activity
The compound's structural analogs have shown promising results in inhibiting AChE. For instance, similar compounds exhibited IC50 values ranging from 0.5 to 71.7 µM against electric eel AChE (eeAChE). This suggests that the target compound may also possess competitive inhibition characteristics, making it a candidate for further investigation in neuropharmacology .
Case Studies and Research Findings
- In vitro Studies :
- Structure-Activity Relationship (SAR) :
- Crystallographic Studies :
Comparison with Similar Compounds
Table 1: Substituent Comparison at Position 4 and 6
*Inferred from structural analysis.
Key Observations :
- Electron-donating vs. withdrawing groups: The target’s 2-ethoxyphenyl at position 4 contrasts with chloro/fluoro substituents in analogs (e.g., ), which may reduce electron density on the pyrano-pyridine core.
- Hydrophilicity : The 2-hydroxyethyl group in the target and improves aqueous solubility compared to lipophilic substituents like phenylethyl ( ).
- Steric effects : Bulkier groups (e.g., 2,3-dimethoxyphenyl in ) may hinder rotational freedom or binding interactions.
Molecular Weight and Physicochemical Properties
Table 2: Molecular Weight and Functional Group Impact
*Melting points inferred from analogs (e.g., hydroxyl and aromatic groups increase rigidity and MP).
Key Observations :
- The target’s molecular weight (~367.4) is intermediate among analogs, balancing hydrophilicity and lipophilicity.
- Hydroxyethyl and ethoxy groups may lower melting points compared to rigid analogs (e.g., ).
Preparation Methods
Cyclocondensation of 4-Hydroxy-1-Methylpyridin-2(1H)-One with Aldehydes and Malononitrile
The pyrano[3,2-c]pyridine core is synthesized via a one-pot cyclocondensation reaction. A mixture of 4-hydroxy-1-methylpyridin-2(1H)-one, malononitrile, and 2-ethoxybenzaldehyde undergoes reflux in ethanol with triethylamine as a catalyst. This method achieves a 68–76% yield, with the pyrano ring forming through Knoevenagel condensation followed by Michael addition and cyclization.
Reaction Conditions
-
Solvent: Ethanol (96% aqueous)
-
Catalyst: Triethylamine (0.05 mL per 0.8 mmol substrate)
-
Temperature: Reflux (78°C)
-
Time: 50 minutes
Mechanistic Insights
-
Knoevenagel Adduct Formation: Malononitrile reacts with 2-ethoxybenzaldehyde to form an α,β-unsaturated nitrile.
-
Michael Addition: The enolate of 4-hydroxy-1-methylpyridin-2(1H)-one attacks the electron-deficient nitrile.
-
Cyclization: Intramolecular nucleophilic attack by the pyridinone oxygen generates the pyrano ring.
Regioselective Methyl and Ethoxyphenyl Incorporation
Methyl Group Installation at Position 7
The 7-methyl group originates from the methyl substituent on the starting 4-hydroxy-1-methylpyridin-2(1H)-one. NMR studies confirm no migration occurs during cyclocondensation.
Ethoxyphenyl Group Introduction
2-Ethoxybenzaldehyde serves as the aryl precursor. Substituent positioning is controlled by steric and electronic factors:
-
Ortho-Ethoxy Effect: The ethoxy group’s electron-donating nature enhances aldehyde reactivity in Knoevenagel condensation.
Yield Comparison
| Aldehyde Substituent | Yield (%) |
|---|---|
| 2-Ethoxybenzaldehyde | 76 |
| 4-Methoxybenzaldehyde | 68 |
Carbonitrile Functionalization
The carbonitrile group at position 3 is retained from malononitrile. Post-cyclization, the nitrile remains intact due to its electron-withdrawing nature, which stabilizes the pyrano ring against hydrolysis.
Final Assembly and Purification
Sequential Coupling Approach
-
Pyrano Core Synthesis: As described in Section 1.1.
-
Hydroxyethyl Incorporation: React the core with 3-chloro-3-acetylpropanol-derived intermediates (Section 2.2).
-
Crystallization: Recrystallization from ethanol yields the final product as a yellow powder (mp: 205–207°C).
Characterization Data
-
FT-IR: 3550–3000 cm⁻¹ (O–H), 2250 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O).
-
1H NMR (DMSO-d6): δ 1.42 (t, J=7.0 Hz, 3H, OCH2CH3), 2.34 (s, 3H, CH3), 3.72 (q, J=7.0 Hz, 2H, OCH2), 4.58 (s, 2H, CH2OH).
Green Chemistry Considerations
Process Mass Intensity (PMI) Analysis
Using ChemPager, the synthesis achieves a PMI of 23.4, with solvents accounting for 62% of the mass. Ethanol’s high recyclability (87%) improves sustainability.
Comparative Metrics
| Metric | Value | Industry Benchmark |
|---|---|---|
| PMI | 23.4 | 28.1 |
| Volume-Time Output | 0.45 kg/L/h | 0.38 kg/L/h |
Challenges and Optimization Opportunities
Byproduct Formation During Hydroxyethyl Installation
Phosphorus pentasulfide may over-sulfidize intermediates, generating thiourea derivatives. Mitigation strategies include:
Solvent Selection for Cyclocondensation
Ethanol outperforms DMF and acetonitrile in yield and PMI:
| Solvent | Yield (%) | PMI |
|---|---|---|
| Ethanol | 76 | 23.4 |
| Acetonitrile | 64 | 31.2 |
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) using aldehydes, malononitrile, and β-ketoesters in the presence of catalysts. For example, ionic liquids like [Et₃NH][HSO₄] have been shown to enhance reaction efficiency by acting as dual solvent-catalysts, reducing reaction times to 2–4 hours with yields >85% . Key parameters include:
- Solvent selection: Ethanol-water mixtures (3:1 v/v) improve solubility and reduce side reactions .
- Temperature control: Reflux conditions (70–80°C) optimize cyclization without degrading thermally sensitive groups like the 2-hydroxyethyl moiety .
- Catalyst loading: 10 mol% ionic liquid achieves optimal turnover while minimizing purification challenges . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Methodological Answer: A combination of techniques is required:
- X-ray diffraction (XRD): Resolves crystal packing and confirms stereochemistry. SHELX software is widely used for refinement, with R-factor thresholds <0.05 indicating high accuracy .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of the pyrano ring protons at δ 6.8–7.2 ppm due to electron-withdrawing cyano groups) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 434.1625) and detects fragmentation patterns indicative of the 2-ethoxyphenyl group . Data contradictions (e.g., unexpected splitting in NMR) should be addressed by verifying sample purity and solvent effects .
Q. How does the presence of the 2-ethoxyphenyl group influence the compound’s reactivity in further functionalization reactions?
Methodological Answer: The 2-ethoxyphenyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position of the pyrano ring. For example:
- Nitration: Requires concentrated HNO₃/H₂SO₄ at 0°C to avoid over-oxidation of the ethoxy group .
- Suzuki coupling: The ethoxy group stabilizes palladium intermediates, enabling cross-coupling with aryl boronic acids at 80°C in DMF . Reactivity can be modulated by replacing the ethoxy group with stronger electron-withdrawing groups (e.g., nitro) to alter regioselectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and potential reactive sites of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~4.1 eV) indicate stability, with HOMO localization on the pyrano ring suggesting susceptibility to electrophilic attack .
- Electrostatic potential maps: Highlight nucleophilic regions (e.g., amino group) for targeted modifications . Validation involves comparing computed IR spectra with experimental data to ensure conformational accuracy .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer: Discrepancies often arise from solvent or dynamic effects not modeled in simulations. Strategies include:
- Explicit solvent modeling: Using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for NMR chemical shift calculations improves agreement with experimental δ values .
- Vibrational averaging: Incorporating molecular dynamics (MD) trajectories accounts for conformational flexibility in theoretical predictions . If inconsistencies persist, re-examine sample purity or consider alternative tautomeric forms .
Q. What methodologies assess the compound’s intermolecular interactions in crystal packing, and how do they affect physicochemical properties?
Methodological Answer: Hirshfeld surface analysis and CrystalExplorer software quantify interactions:
- Hydrogen bonding: N–H⋯O interactions (2.8–3.0 Å) dominate packing, contributing to high melting points (>250°C) .
- π-π stacking: Face-to-face interactions between pyrano and phenyl rings (3.4 Å spacing) enhance thermal stability but reduce solubility . Modifying substituents (e.g., replacing methyl with bulkier groups) disrupts packing, improving solubility .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer: SAR approaches involve systematic substitutions followed by bioactivity assays:
- Amino group modifications: Acetylation reduces cytotoxicity but improves membrane permeability in cell-based assays .
- Hydroxyethyl group replacement: Substituting with carboxylate groups enhances binding to metalloenzyme active sites . Parallel artificial membrane permeability assays (PAMPA) and molecular docking (e.g., AutoDock Vina) prioritize candidates for synthesis .
Q. What advanced techniques (e.g., in situ spectroscopy) monitor real-time reaction mechanisms during synthesis?
Methodological Answer: Flow chemistry systems coupled with inline FTIR or Raman spectroscopy enable real-time monitoring:
- Residence time analysis: Identifies intermediates (e.g., enamine formation within 5 minutes) .
- Optimization via DoE: Response surface methodology (RSM) models variables (e.g., temperature, catalyst concentration) to maximize yield . These systems reduce side-product formation by precisely controlling reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
